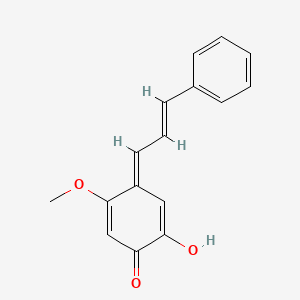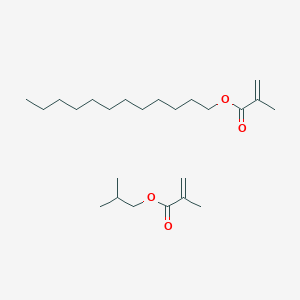
4-Azidobenzoyloxyethylmethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidobenzoyloxyethylmethacrylate is an organic compound with the molecular formula C13H12N3O4 It is a derivative of methacrylate, featuring an azido group attached to a benzoyloxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobenzoyloxyethylmethacrylate typically involves the esterification of 4-azidobenzoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Photochemical Reactions: The azido group can also participate in photochemical reactions, generating reactive nitrene intermediates that can further react with other molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Photochemical Reactions: UV light is often used to initiate photochemical reactions involving the azido group.
Major Products:
Substitution Products: Various substituted benzoyloxyethylmethacrylate derivatives.
Photochemical Products: Nitrene intermediates and their subsequent reaction products.
Scientific Research Applications
4-Azidobenzoyloxyethylmethacrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of photo-crosslinkable polymers, which have applications in coatings, adhesives, and biomedical devices.
Materials Science: The compound is employed in the development of advanced materials with unique properties, such as photoresponsive surfaces and smart materials.
Bioconjugation: The azido group allows for bioorthogonal click chemistry, enabling the conjugation of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 4-Azidobenzoyloxyethylmethacrylate primarily involves the reactivity of the azido group. Upon exposure to UV light, the azido group generates a nitrene intermediate, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in the formation of crosslinked polymer networks and in bioconjugation reactions.
Comparison with Similar Compounds
4-Azidobenzoic Acid: Shares the azido group but lacks the methacrylate moiety.
2-Hydroxyethyl Methacrylate: Contains the methacrylate group but lacks the azido and benzoyloxy groups.
Uniqueness: 4-Azidobenzoyloxyethylmethacrylate is unique due to the combination of the azido group and the methacrylate moiety, which imparts both photoreactivity and polymerizability. This dual functionality makes it particularly valuable in the synthesis of advanced materials and in bioconjugation applications.
Properties
CAS No. |
55025-80-4 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 4-azidobenzoate |
InChI |
InChI=1S/C13H13N3O4/c1-9(2)12(17)19-7-8-20-13(18)10-3-5-11(6-4-10)15-16-14/h3-6H,1,7-8H2,2H3 |
InChI Key |
KWNOWBYKTBWTJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C(=C)C |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Key on ui other cas no. |
55025-80-4 |
Synonyms |
4-azidobenzoyloxyethylmethacrylate p-azidobenzoyloxyethylmethacrylate para-azidobenzoyloxyethylmethacrylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


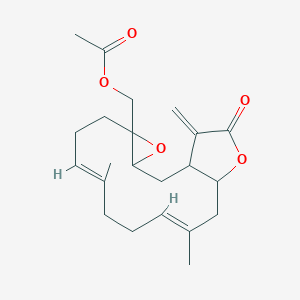
![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)


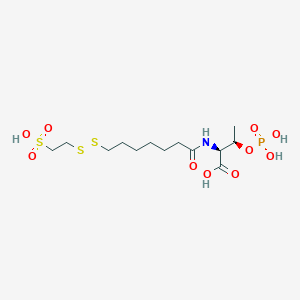
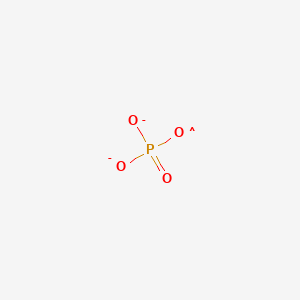

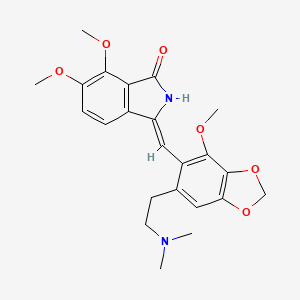
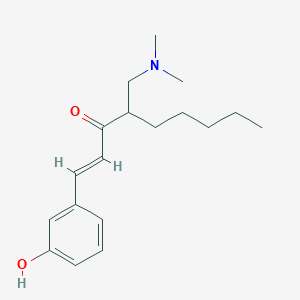
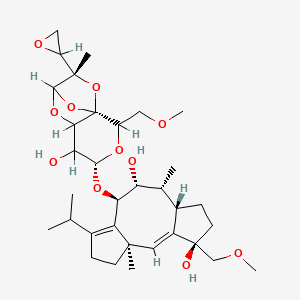
](/img/structure/B1237420.png)
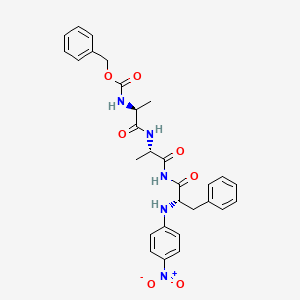
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
